

"dicarboxinic acid derivatives and their chemical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicarboxinic acid*

Cat. No.: *B1204607*

[Get Quote](#)

Introduction to Dicarboxylic Acids and Their Derivatives

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH).^[1] Their general formula can be represented as HOOC-R-COOH, where 'R' is an aliphatic or aromatic backbone.^[2] These compounds are fundamental building blocks in both nature and synthetic chemistry, serving as precursors to a vast array of derivatives and polymers.^[3] Their chemical behavior is largely analogous to monocarboxylic acids, but the presence of two carboxyl groups imparts unique properties, such as higher acidity, increased polarity, and the ability to form condensation polymers.^{[2][4]}

The derivatives of dicarboxylic acids are formed by replacing the hydroxyl (-OH) group of one or both carboxyl groups with other functional groups.^[2] Key classes of these derivatives include esters, amides, acid anhydrides, and acid halides. A special class of derivatives are the dialkyl pyrocarbonates (also known as dialkyl dicarbonates), which are esters of the unstable **dicarboxinic acid**. These derivatives exhibit a wide range of chemical reactivities and physical properties, making them invaluable in organic synthesis, materials science, and pharmacology.

Key Classes of Dicarboxylic Acid Derivatives

Dicarboxylic Acid Esters

Diesters are formed by the reaction of a dicarboxylic acid with two equivalents of an alcohol. They are widely used as plasticizers, lubricants, and solvents.^[3] Shorter-chain diesters are

pleasant-smelling liquids often used in perfumes, while longer-chain variants are crucial in the formulation of high-performance lubricants due to their thermal stability and low volatility.^[3]

Dicarboxylic Acid Amides (Polyamides)

When dicarboxylic acids react with diamines, they form polyamides, a major class of engineering thermoplastics.^[5] The amide linkage (-CO-NH-) is formed via a condensation reaction, eliminating water.^[5] This reaction is the basis for the synthesis of important polymers like Nylon and Kevlar, which are valued for their exceptional strength and thermal resistance.^[5]

Dicarboxylic Acid Anhydrides

Certain dicarboxylic acids, such as phthalic acid or glutaric acid, can undergo intramolecular dehydration upon heating to form stable cyclic anhydrides.^[6] These anhydrides are highly reactive acylating agents and serve as important intermediates in the synthesis of esters, amides, and imides.

Pyrocarbonates (Dialkyl Dicarbonates)

Dialkyl pyrocarbonates, such as diethyl pyrocarbonate (DEPC), are esters of **dicarbonic acid**. DEPC is a potent electrophile and is widely used in molecular biology as a strong, albeit non-specific, inhibitor of nuclease enzymes like RNase.^{[7][8]} It acts by covalently modifying nucleophilic amino acid residues, particularly histidine.^{[7][8]}

Chemical Properties and Reactivity

The reactivity of dicarboxylic acids is dictated by their two carboxyl groups. They can undergo reactions at one or both sites to form mono- or di-substituted derivatives.

- **Acidity:** The two carboxyl groups influence each other's acidity. The first dissociation constant (pK_{a1}) is lower (more acidic) than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group.^[4] Conversely, the second dissociation constant (pK_{a2}) is higher (less acidic) because removing a proton from an already negatively charged species is electrostatically unfavorable.^[4]
- **Esterification:** The formation of esters from dicarboxylic acids and alcohols, typically under acidic catalysis (Fischer-Speier esterification), is a reversible equilibrium-driven process. The

reaction is often pushed to completion by using an excess of the alcohol or by removing water as it forms.[6][9]

- **Amidation:** The reaction with amines to form amides requires activation of the carboxylic acid, often by converting it to a more reactive derivative like an acid chloride, or by using condensing agents such as triphenyl phosphite (in the Yamazaki-Higashi phosphorylation method).[10]
- **Pyrocarbonate Reactivity:** DEPC is highly reactive towards nucleophiles. It readily carbethoxylates the imidazole ring of histidine residues in proteins, rendering them inactive. [1][7] It is unstable in aqueous solutions, especially in the presence of nucleophilic buffers like Tris, and hydrolyzes to ethanol and carbon dioxide.[7]

Physicochemical Data

Quantitative data on the properties of dicarboxylic acids and their derivatives are crucial for experimental design and application development.

Table 1: Acid Dissociation Constants (pKa) of Common Dicarboxylic Acids in Water

The distance between the two carboxyl groups significantly impacts acidity. As the chain length increases, the inductive effect of one group on the other diminishes, and the pKa values converge.

Dicarboxylic Acid	Formula	pKa1	pKa2
Oxalic Acid	HOOC-COOH	1.25	4.27
Malonic Acid	HOOC-CH ₂ -COOH	2.83	5.69
Succinic Acid	HOOC-(CH ₂) ₂ -COOH	4.21	5.64
Glutaric Acid	HOOC-(CH ₂) ₃ -COOH	4.34	5.41
Adipic Acid	HOOC-(CH ₂) ₄ -COOH	4.43	5.41
Pimelic Acid	HOOC-(CH ₂) ₅ -COOH	4.50	5.43
Suberic Acid	HOOC-(CH ₂) ₆ -COOH	4.52	5.49
Azelaic Acid	HOOC-(CH ₂) ₇ -COOH	4.55	5.41
Sebacic Acid	HOOC-(CH ₂) ₈ -COOH	4.72	5.45

Data compiled from
multiple sources.^[4]

[\[11\]](#)

Table 2: Solubility of Dicarboxylic Acids in Water

Solubility in water is highest for short-chain acids and generally decreases with increasing molar mass due to the growing hydrophobic nature of the alkyl chain.^{[12][13]} An interesting oscillation is observed where acids with an even number of carbon atoms are often less soluble than their odd-numbered neighbors, a phenomenon attributed to differences in crystal lattice energy.^{[4][12]}

Dicarboxylic Acid	Solubility (g / 100 g H ₂ O at 20-25°C)
Oxalic Acid	9.5
Malonic Acid	73.5
Succinic Acid	5.8
Glutaric Acid	63.9
Adipic Acid	1.42
Pimelic Acid	5.0
Suberic Acid	0.16
Azelaic Acid	0.24
Sebamic Acid	0.10

Data compiled from multiple sources.[\[12\]](#)

Table 3: Boiling Points of Representative Carboxylic Acid Derivatives (Comparable Molar Mass)

The boiling points of carboxylic acid derivatives are influenced by polarity and intermolecular forces. Amides exhibit the highest boiling points due to strong hydrogen bonding.[\[2\]](#)[\[14\]](#)

Compound	Class	Molar Mass (g/mol)	Boiling Point (°C)
Propanoic Acid	Carboxylic Acid	74.08	141
N,N-Dimethylformamide	3° Amide	73.09	153
Propanamide	1° Amide	73.09	213
Methyl Acetate	Ester	74.08	57
Acetyl Chloride	Acid Halide	78.50	52
Acetic Anhydride	Acid Anhydride	102.09	140
Propanenitrile	Nitrile	55.08	97

Data compiled from

multiple sources.[\[2\]](#)

[\[14\]](#)[\[15\]](#)

Biological Significance & Metabolic Pathways

Dicarboxylic acids are products of an alternative fatty acid metabolism pathway known as ω -oxidation. This pathway becomes significant when the primary β -oxidation pathway is impaired. [\[16\]](#)[\[17\]](#) It occurs in the smooth endoplasmic reticulum of the liver and kidneys.[\[18\]](#)[\[19\]](#) The process involves the oxidation of the terminal methyl (ω) carbon of a fatty acid to a carboxylic acid, creating a dicarboxylic acid that can then be further metabolized.[\[17\]](#)

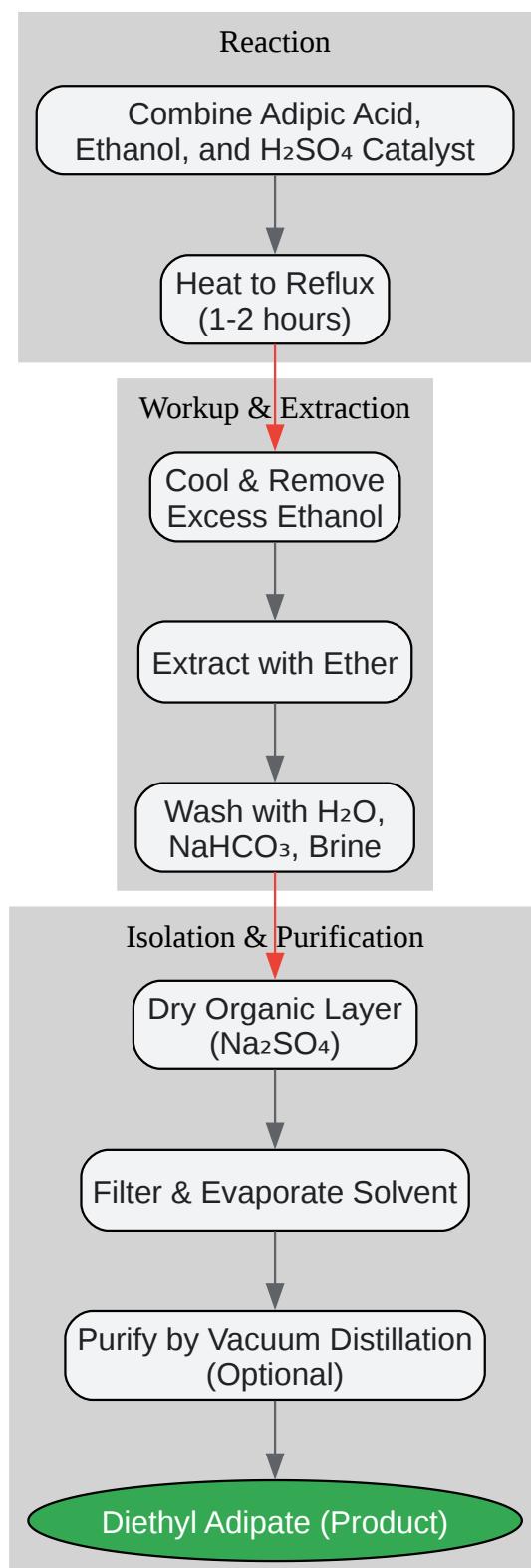
[Click to download full resolution via product page](#)

Caption: The ω -Oxidation pathway for converting fatty acids into dicarboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of a Dicarboxylic Acid Ester via Fischer-Speier Esterification

This protocol describes the synthesis of diethyl adipate from adipic acid and ethanol.


Materials:

- Adipic acid
- Absolute ethanol (200 proof)
- Concentrated sulfuric acid (H₂SO₄) or Acetyl Chloride

- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Diethyl ether or Ethyl acetate
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Methodology:

- Reaction Setup: In a round-bottom flask, combine adipic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.[20]
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the alcohol volume) to the stirring mixture.[21]
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.[6][22] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Reduce the volume using a rotary evaporator to remove most of the excess ethanol.[21]
- Dilute the residue with diethyl ether (or ethyl acetate) and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[22]
- Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude diethyl adipate.
- Purification: The product can be further purified by vacuum distillation if necessary.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DICARBOXYLIC ESTERS - Ataman Kimya [atamanchemicals.com]
- 4. tutorsglobe.com [tutorsglobe.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 8. usbio.net [usbio.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Video: Physical Properties of Carboxylic Acid Derivatives [jove.com]
- 15. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 16. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 17. Omega oxidation - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. microbenotes.com [microbenotes.com]
- 20. benchchem.com [benchchem.com]
- 21. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 22. cerritos.edu [cerritos.edu]

- To cite this document: BenchChem. ["dicarbonic acid derivatives and their chemical properties"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1204607#dicarbonic-acid-derivatives-and-their-chemical-properties\]](https://www.benchchem.com/product/b1204607#dicarbonic-acid-derivatives-and-their-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com